molecular formula C14H20N2O3 B3054553 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester CAS No. 61085-81-2

4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester

Cat. No.: B3054553
CAS No.: 61085-81-2
M. Wt: 264.32 g/mol
InChI Key: SQYQVMHGGUYZAY-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid group, and a methoxyphenyl amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester typically involves the reaction of piperidine derivatives with methoxyphenyl amines under specific conditions. One common method includes the esterification of 4-Piperidinecarboxylic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-, methyl ester
  • 3-Pyridinecarboxylic acid derivatives

Comparison: Compared to similar compounds, 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. These unique properties make it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-(3-methoxyanilino)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-5-3-4-11(10-12)16-14(13(17)19-2)6-8-15-9-7-14/h3-5,10,15-16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYQVMHGGUYZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2(CCNCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485924
Record name 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61085-81-2
Record name 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 60 parts of methyl 4-[N-(3-methoxyphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylate and 400 parts of ethanol is hydrogenated at normal pressure and at room temperature with 10 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is purified by column-chromatography over silicagel using a mixture of trichloromethane and 10% of methanol, previously saturated with gaseous ammonia, as eluent. The pure fractions are collected and the eluent is evaporated, yielding methyl 4-[N-(3-methoxyphenyl)amino]-4-piperidinecarboxylate as an oily residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
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4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
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4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
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4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
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4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
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4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester

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